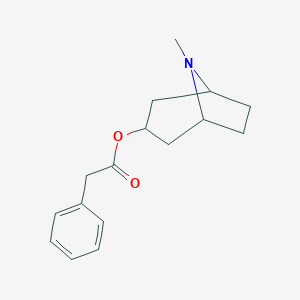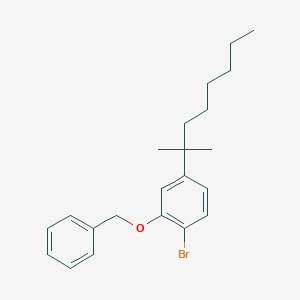
1-(苄氧基)-2-溴苯
概述
描述
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as bromination, benzyl protection, and halogen exchange . For instance, 1-benzyloxy-2-iodo-4-tert-octylbenzene was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic substitution reactions . For example, secondary benzyloxy alcohol derivatives can react with silyl ketene acetals or electron-rich arenes to form β-branched esters or 1,1-diaryl ethanes .科学研究应用
Synthesis of Novel Chalcones Derivatives
1-(Benzyloxy)-2-bromobenzene can be used in the synthesis of novel chalcones derivatives . These derivatives have wide applications in pharmaceutical and medicinal chemistry . They are synthesized by coupling with aromatic substituted aldehyde .
Antimicrobial Activity
The synthesized chalcones derivatives from 1-(Benzyloxy)-2-bromobenzene have been found to exhibit antimicrobial activity . They have been screened for their effectiveness against various bacterial strains .
Antioxidant Activity
In addition to their antimicrobial properties, these chalcones derivatives also show antioxidant activity . They have been evaluated for in-vitro antioxidant activity by Diphenyl Picryl Hydrazine (DPPH) model .
Synthesis of Acetylpyrazolines, Aminpyrimidines, and Cyanopyridines
Chalcones derivatives synthesized from 1-(Benzyloxy)-2-bromobenzene can be further treated with hydrazine hydrate, guanidine hydrochloride, and malononitrile to yield acetylpyrazolines, aminpyrimidines, and cyanopyridines respectively .
Antibacterial Activity
The newly synthesized compounds from 1-(Benzyloxy)-2-bromobenzene have been tested for their antibacterial activity using the agar diffusion method .
Use in Chromatography or Mass Spectrometry
1-(Benzyloxy)-2-bromobenzene can be used in chromatography or mass spectrometry applications . It can be used in the measuring apparatus needed for chromatography, or the proteins used to fulfill sample manipulation during mass spectrometry .
安全和危害
未来方向
While specific future directions for 1-(Benzyloxy)-2-bromobenzene are not available, research into similar compounds often focuses on their potential therapeutic applications . For example, therapeutic peptides, which are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, have made great progress in the last decade thanks to new production, modification, and analytic technologies .
属性
IUPAC Name |
1-bromo-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHAHMHUMMWFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340128 | |
| Record name | 1-(Benzyloxy)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromobenzene | |
CAS RN |
31575-75-4 | |
| Record name | 1-Benzyloxy-2-bromobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31575-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzyloxy)-2-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


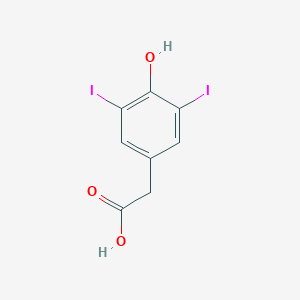
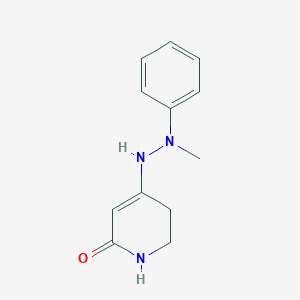
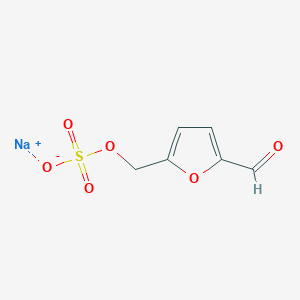
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)


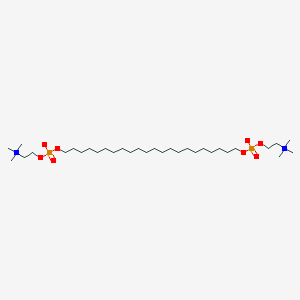
![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
